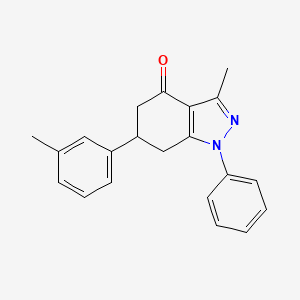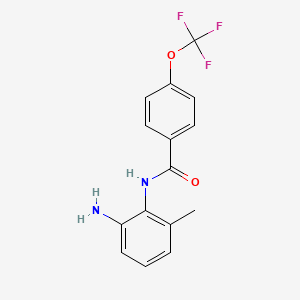![molecular formula C17H18ClN3O3S B5255916 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide](/img/structure/B5255916.png)
1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a prolinamide backbone with a 4-chlorophenylsulfonyl group and a pyridin-3-ylmethyl substituent. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide typically involves multiple steps, including the formation of the prolinamide backbone and the introduction of the 4-chlorophenylsulfonyl and pyridin-3-ylmethyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process to meet commercial demands. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
1-[(4-Chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring or the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar compounds to 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide include other sulfonyl-containing prolinamides and pyridine derivatives These compounds may share similar chemical properties but differ in their biological activities and applications
Some similar compounds include:
- 1-[(4-Chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide
- 1-[(4-Chlorophenyl)sulfonyl]-N-(2-chloro-3-pyridinyl)-L-prolinamide
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-5-7-15(8-6-14)25(23,24)21-10-2-4-16(21)17(22)20-12-13-3-1-9-19-11-13/h1,3,5-9,11,16H,2,4,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKPOWPTFPXIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methoxy-3-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5255837.png)
![(4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenoxy)acetonitrile](/img/structure/B5255854.png)
![3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxo-1-propanol](/img/structure/B5255868.png)

![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5255876.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5255886.png)

![(4aS*,8aR*)-1-butyl-6-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5255897.png)
![6-[(Z)-2-[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5255899.png)
![4-(hydroxymethyl)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-ol](/img/structure/B5255901.png)
![3-{[(2-furylmethyl)(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5255905.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5255907.png)
![4-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-6-isopropylpyrimidin-2-amine](/img/structure/B5255912.png)
